

Ticagrelor: A Technical Guide to Metabolic Pathways and Biotransformation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist that inhibits platelet aggregation and is a cornerstone in the management of acute coronary syndromes.[1] Unlike thienopyridine antiplatelet agents such as clopidrel, ticagrelor does not require metabolic activation to exert its therapeutic effect.[2] However, its biotransformation is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. This technical guide provides an in-depth overview of the metabolic pathways of ticagrelor, the enzymes responsible for its biotransformation, and the resulting metabolites. It also details experimental protocols for studying its metabolism and presents key quantitative data in a structured format.

Metabolic Pathways and Key Enzymes

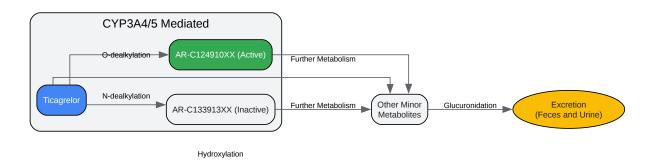
Ticagrelor undergoes extensive metabolism, primarily in the liver, mediated by the cytochrome P450 (CYP) enzyme system. The principal enzymes responsible for its biotransformation are CYP3A4 and, to a lesser extent, CYP3A5.[2][3] The metabolism of ticagrelor results in the formation of several metabolites, with one major active metabolite and a number of inactive or minor metabolites.

The primary metabolic pathways for ticagrelor include:



- O-dealkylation: This is the major pathway leading to the formation of the active metabolite, AR-C124910XX. This metabolite is equipotent to the parent drug in its ability to inhibit the P2Y12 receptor.[2]
- N-dealkylation: This pathway results in the formation of an inactive metabolite, AR-C133913XX.[3]
- Hydroxylation and Glucuronidation: Ticagrelor and its primary metabolites can undergo further hydroxylation and subsequent glucuronidation, facilitating their excretion.[4]

The metabolic pathways of ticagrelor are depicted in the following diagram:



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Ticagrelor Metabolic Pathway

Quantitative Data on Ticagrelor Metabolism

The pharmacokinetic parameters of ticagrelor and its active metabolite, AR-C124910XX, have been extensively studied. The following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Ticagrelor and AR-C124910XX in Healthy Volunteers



| Parameter | Ticagrelor | AR-C124910XX | Reference |
|-----------------------------------|------------|----------------|-----------|
| Tmax (median, h) | 1.5 - 3.0 | 1.5 - 3.0 | [5][6] |
| Half-life (mean, h) | ~7 | ~8.5 | [1] |
| Apparent Clearance (CL/F, L/h) | 15.4 - 17 | 9.95 - 11.1 | [5] |
| Volume of Distribution (Vd/F, L) | 88 | Not Reported | [4] |
| Protein Binding | >99.7% | >99.7% | [1] |
| Absolute Bioavailability | ~36% | Not Applicable | [1] |

Table 2: Excretion of Ticagrelor and its Metabolites

| Excretion Route | % of Administered Dose | Major Components | Reference |
|-----------------|---------------------------|--|-----------|
| Feces | ~58% | Ticagrelor, AR- C124910XX | [4] |
| Urine | ~26% | AR-C133913XX and its glucuronide conjugate | [4] |

Table 3: Effect of CYP3A4 Inhibitors and Inducers on Ticagrelor Pharmacokinetics



| Co-administered Drug | Effect on Ticagrelor | Effect on AR- C124910XX | Reference |
|--|--------------------------------------|---|-----------|
| Ketoconazole (Strong CYP3A4 Inhibitor) | Cmax ↑ 2.4-fold, AUC ↑ 7.3-fold | Formation Reduced | [7] |
| Rifampin (Strong CYP3A4 Inducer) | Cmax ↓ 73%, AUC ↓ 86% | Not explicitly stated, but formation likely increased initially | [7] |
| Diltiazem (Moderate CYP3A4 Inhibitor) | Cmax ↑ 1.69-fold, AUC ↑ 2.73-fold | Not explicitly stated | [7] |

Experimental Protocols

The study of ticagrelor's metabolism involves both in vitro and in vivo methodologies. Below are detailed protocols for key experiments.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the metabolites of ticagrelor in a controlled in vitro environment.

- 1. Materials:
- Ticagrelor
- Human Liver Microsomes (HLM)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- · Acetonitrile (ACN) for reaction quenching
- Internal standard (e.g., deuterated ticagrelor)
- LC-MS/MS system

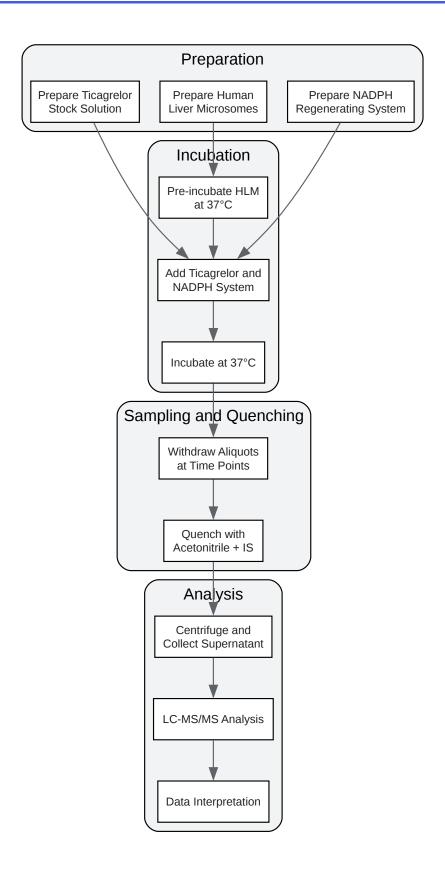


2. Incubation Procedure:

- Prepare a stock solution of ticagrelor in a suitable solvent (e.g., DMSO).
- In a microcentrifuge tube, pre-incubate HLM (final concentration typically 0.5-1 mg/mL) in phosphate buffer at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding ticagrelor (final concentration typically 1-10 μ M) and the NADPH regenerating system to the pre-warmed HLM suspension.
- Incubate the mixture at 37°C with gentle shaking.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
- Quench the reaction by adding ice-cold acetonitrile containing the internal standard.
- Centrifuge the samples to precipitate proteins.
- Transfer the supernatant for LC-MS/MS analysis.
- 3. LC-MS/MS Analysis:
- Column: A C18 reversed-phase column is commonly used.[8][9]
- Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid or ammonium acetate, is typical.[8][9]
- Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.[8]
- Detection: Multiple Reaction Monitoring (MRM) is used to specifically detect and quantify ticagrelor and its metabolites.

The following diagram illustrates the experimental workflow:





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In Vitro Metabolism Workflow



In Vivo Quantification in Human Plasma

This protocol describes the quantification of ticagrelor and its metabolites in plasma samples from clinical studies.

- 1. Sample Collection and Preparation:
- Collect whole blood samples from subjects at predetermined time points after ticagrelor administration into tubes containing an anticoagulant (e.g., EDTA).
- Centrifuge the blood samples to separate the plasma.
- Store the plasma samples at -80°C until analysis.
- For analysis, thaw the plasma samples and perform protein precipitation by adding a solvent like acetonitrile containing an internal standard.[8] Alternatively, liquid-liquid extraction can be used.[10]
- · Vortex and centrifuge the samples.
- Transfer the supernatant for LC-MS/MS analysis.
- 2. LC-MS/MS Analysis:
- The LC-MS/MS conditions are similar to those described for the in vitro studies, with optimization for the plasma matrix.
- Transitions for MRM:
 - Ticagrelor: m/z 522.2 -> 403.1 (positive ion mode) or m/z 521.2 -> 361.2 (negative ion mode).[8][10]
 - AR-C124910XX: m/z 478.2 -> 403.1 (positive ion mode) or m/z 477.2 -> 361.1 (negative ion mode).[8][10]

Conclusion



The biotransformation of ticagrelor is a well-characterized process primarily driven by CYP3A4/5, leading to the formation of an active metabolite, AR-C124910XX, and several inactive metabolites. Understanding these metabolic pathways is crucial for predicting drug clearance, assessing the potential for drug-drug interactions, and ensuring the safe and effective use of ticagrelor in clinical practice. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the metabolism of ticagrelor and other novel chemical entities.

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